2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Overview
Description
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C10H12ClN3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride typically involves the reaction of azetidine derivatives with benzothiazole compounds. One common method is the aza-Michael addition, where azetidine reacts with a benzothiazole derivative under basic conditions to form the desired product . Another approach involves the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride: Similar in structure but contains an oxygen atom instead of sulfur in the heterocyclic ring.
Azetidine carboxylic acids: These compounds contain the azetidine ring and are used as building blocks in organic synthesis.
Uniqueness
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is unique due to the presence of both azetidine and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUSNPYUCQGRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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